3,4-Diethyl-2,5-dimethylquinoline
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Overview
Description
3,4-Diethyl-2,5-dimethylquinoline is a heterocyclic aromatic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmacological activities, making them valuable in drug research and development . The compound’s structure consists of a quinoline ring substituted with ethyl and methyl groups at specific positions, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 3,4-Diethyl-2,5-dimethylquinoline, can be achieved through various methods. One common approach is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another method is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent such as nitrobenzene or sulfuric acid . These reactions typically require elevated temperatures and specific reaction conditions to yield the desired quinoline derivatives.
Industrial Production Methods
Industrial production of quinoline derivatives often involves optimizing these synthetic routes for large-scale manufacturing. This includes using continuous flow reactors, greener solvents, and catalysts to enhance yield and reduce environmental impact . Microwave-assisted synthesis and solvent-free reactions are also employed to improve efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3,4-Diethyl-2,5-dimethylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions . Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinolines, each with unique chemical and biological properties .
Scientific Research Applications
3,4-Diethyl-2,5-dimethylquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,4-Diethyl-2,5-dimethylquinoline and its derivatives involves interactions with various molecular targets and pathways. These compounds can inhibit enzymes, bind to DNA, and interfere with cellular processes, leading to their biological effects . For example, quinoline derivatives can inhibit topoisomerases, enzymes involved in DNA replication, making them effective anticancer agents .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,4-Diethyl-2,5-dimethylquinoline include other quinoline derivatives such as:
- 2-Methylquinoline
- 4-Hydroxyquinoline
- 8-Hydroxyquinoline
- Quinoline N-oxides
Uniqueness
What sets this compound apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of ethyl and methyl groups at the 3, 4, 2, and 5 positions, respectively, can enhance its lipophilicity and ability to interact with biological targets .
Properties
Molecular Formula |
C15H19N |
---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
3,4-diethyl-2,5-dimethylquinoline |
InChI |
InChI=1S/C15H19N/c1-5-12-11(4)16-14-9-7-8-10(3)15(14)13(12)6-2/h7-9H,5-6H2,1-4H3 |
InChI Key |
MAZKICYNBQMALI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(C=CC=C2N=C1C)C)CC |
Origin of Product |
United States |
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